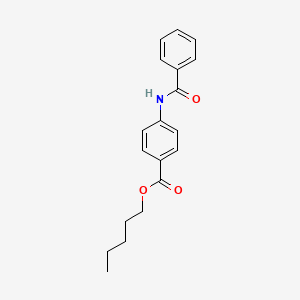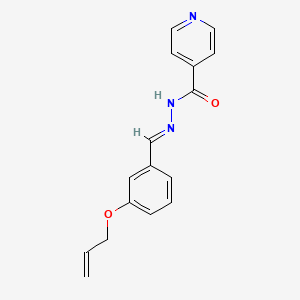![molecular formula C15H11BrCl3NO B11535106 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535106.png)
2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its aromatic structure and the presence of multiple halogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation reaction between 3-bromo-5-chlorosalicylaldehyde and 2,4-dichloroaniline in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with various molecular targets. The compound’s phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-[(E)-[(4-methoxyphenyl)imino]methyl]-3,5-dimethylphenol
- 2-Bromo-4-chloro-6-[(E)-[(4-nitrophenyl)imino]methyl]-3,5-dimethylphenol
Uniqueness
2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of multiple halogen atoms and the specific arrangement of functional groups
Properties
Molecular Formula |
C15H11BrCl3NO |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(2,4-dichlorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H11BrCl3NO/c1-7-10(15(21)13(16)8(2)14(7)19)6-20-12-4-3-9(17)5-11(12)18/h3-6,21H,1-2H3 |
InChI Key |
QYMAMAIZXSAJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535028.png)
![4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11535031.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11535033.png)

![1-[(9Z)-9-(4-methoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11535050.png)
![Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11535052.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535053.png)
![4-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B11535062.png)
![ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11535063.png)

![3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11535082.png)
![4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11535091.png)


